
Taccalonolide A
Vue d'ensemble
Description
Taccalonolide A is a highly oxygenated pentacyclic steroid isolated from the genus Tacca. It is part of a novel class of microtubule-stabilizing agents that have shown significant potential in cancer therapy. Unlike other microtubule-stabilizing agents such as paclitaxel, taccalonolides work through a unique mechanism that does not involve the taxane-binding site of tubulin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Taccalonolide A can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the hydrolysis of taccalonolide B to obtain this compound, followed by epoxidation to introduce an epoxy group at specific positions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tubers of Tacca species. The process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various organic halides and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying microtubule-stabilizing agents.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Shows promise as an anticancer agent, particularly in overcoming multidrug resistance in cancer cells.
Mécanisme D'action
Taccalonolide A exerts its effects by stabilizing microtubules, which are essential components of the cell cytoskeleton. Unlike other microtubule-stabilizing agents, this compound does not bind to the taxane-binding site of tubulin. Instead, it interacts with different sites on the microtubules, leading to the formation of abnormal mitotic spindles, mitotic arrest, and initiation of apoptosis .
Comparaison Avec Des Composés Similaires
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.
Docetaxel: Another taxane with similar microtubule-stabilizing properties.
Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action
Uniqueness of Taccalonolide A: this compound is unique due to its novel structure and mechanism of action. It has shown the ability to overcome multidrug resistance, which is a significant limitation of other microtubule-stabilizing agents like paclitaxel and docetaxel .
Activité Biologique
Taccalonolide A is a member of a class of compounds known as taccalonolides, which are highly oxygenated pentacyclic steroids derived from the plant genus Tacca. These compounds have garnered significant attention due to their potent biological activities, particularly in the context of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, comparative potency, and its potential as a therapeutic agent against drug-resistant cancers.
This compound primarily functions as a microtubule-stabilizing agent. Microtubules are essential components of the cytoskeleton, playing critical roles in cell shape, motility, and division. By stabilizing microtubules, this compound disrupts normal mitotic processes, leading to apoptosis in cancer cells. This action is similar to that of paclitaxel (Taxol), but this compound exhibits unique properties that allow it to overcome various mechanisms of drug resistance associated with taxanes.
Key Mechanisms:
- Microtubule Stabilization : this compound binds to β-tubulin, enhancing microtubule polymerization without affecting nucleation rates, which is crucial for maintaining cellular structure during mitosis .
- Overcoming Drug Resistance : It has been shown to counteract resistance mechanisms such as mutations in the taxane-binding site and overexpression of multidrug resistance proteins like P-glycoprotein and MRP7 .
Comparative Potency
The potency of this compound has been evaluated across various cancer cell lines. Its effectiveness is measured by the IC50 value, which indicates the concentration required to inhibit cell proliferation by 50%.
Compound | IC50 (nM) | Cell Line | Notes |
---|---|---|---|
This compound | 5000 | HeLa | Less potent compared to other taccalonolides |
Taccalonolide AJ | 4 | HeLa | Comparable to paclitaxel (1-3 nM) |
Taccalonolide AF | 23 | HeLa | High potency; induces microtubule bundling |
Paclitaxel | 1-3 | HeLa | Standard for comparison |
While this compound shows an IC50 value of approximately 5000 nM in HeLa cells, newer derivatives like Taccalonolides AJ and AF demonstrate significantly higher potency, suggesting that structural modifications can enhance biological activity .
In Vivo Antitumor Activity
Studies have demonstrated that this compound possesses antitumor efficacy in vivo. In animal models, particularly using athymic nude mice injected with human cancer cells (e.g., MDA-MB-231), this compound exhibited notable tumor growth inhibition. The treatment protocols typically involve intraperitoneal administration of the compound and monitoring tumor size over time.
Case Study:
In a study involving MDA-MB-231 cells:
- Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.
- Statistical analyses (ANOVA) confirmed the significance of the results, indicating that this compound effectively inhibits tumor growth in vivo .
Structural Diversity and Semi-Synthesis
The structural diversity among taccalonolides contributes to their varied biological activities. Research has focused on semi-synthetic modifications to enhance potency and reduce toxicity. For instance, fluorogenic taccalonolides have been developed to allow for better tracking and visualization within cellular systems while maintaining their biological properties .
Analyse Des Réactions Chimiques
Hydrolysis Reactions
Taccalonolide A undergoes selective hydrolysis under optimized conditions:
- C1 Acetate Hydrolysis : Treatment with potassium bicarbonate (KHCO₃) in methanol/water (1:1) at 45°C for 48 hours converts this compound to taccalonolide B via cleavage of the C1 acetate group . This reaction increases antiproliferative potency by ~3-fold (IC₅₀: 25 nM → 8.3 nM in HeLa cells) .
- C15 Acetate Stability : Unlike C1, the C15 acetate remains intact under mild hydrolysis conditions, preserving critical structural features .
Table 1: Hydrolysis Products of this compound
Product | Modification Site | Conditions | IC₅₀ (HeLa) | Source |
---|---|---|---|---|
Taccalonolide B | C1 acetate → OH | KHCO₃, MeOH/H₂O, 45°C, 48h | 8.3 nM |
Epoxidation Reactions
Epoxidation of this compound and its derivatives significantly enhances microtubule-stabilizing activity:
- Direct Epoxidation : Using 3,3-dimethyldioxirane (DMDO), the C22–C23 double bond in this compound is oxidized to form taccalonolide AF, increasing potency 231-fold (IC₅₀: 25 nM → 0.11 nM) .
- Stepwise Modification : Taccalonolide B (hydrolysis product of A) undergoes DMDO-mediated epoxidation to yield taccalonolide AJ, which shows in vivo efficacy against drug-resistant tumors .
Table 2: Epoxidation Outcomes
Structural Modifications and SAR Insights
- C6 Ketone Reduction : Hydrogenation of the C6 ketone in this compound abolishes activity (IC₅₀ >10,000 nM), but subsequent C22–C23 epoxidation restores potency (IC₅₀: 2.5 nM), highlighting the necessity of both motifs .
- C11 Acetate Role : Hydrolysis of the C11 acetoxy group in this compound to a hydroxyl (yielding taccalonolide E) minimally affects potency (<2-fold change), indicating its peripheral role in microtubule interactions .
Figure 1 : Critical functional groups for activity:
- Essential : C22–C23 epoxide, C6 ketone
- Non-essential : C11 acetoxy, C15 acetoxy
Reaction Mechanisms and Conditions
- Hydrolysis : Base-mediated (KHCO₃) with steric preference for C1 over C15 acetates .
- Epoxidation : DMDO in acetone at 0°C achieves regioselective oxidation without side reactions .
- Covalent Binding : Taccalonolide AJ forms a stable ester linkage with β-tubulin D226 via nucleophilic attack on the epoxide .
Reaction Scheme :
- Hydrolysis : this compound → Taccalonolide B (C1-OH) .
- Epoxidation : Taccalonolide B → Taccalonolide AJ (C22–C23 epoxide) .
- Direct Epoxidation : this compound → Taccalonolide AF .
This systematic exploration of this compound’s reactivity has identified C22–C23 epoxidation as a transformative modification, enabling irreversible microtubule stabilization and circumventing multidrug resistance . Future work focuses on optimizing delivery via targeted conjugates while preserving covalent binding efficacy .
Propriétés
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJLTMUKRRHAT-VJAKQJMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910895 | |
Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108885-68-3 | |
Record name | Taccalonolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.